molecular formula C33H23N3O4 B442992 N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE

N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B442992
M. Wt: 525.6g/mol
InChI Key: GRVSPPVVWCCSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound with a unique structure that includes xanthene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the xanthene and pyridine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce reaction times. Techniques such as microwave heating and the use of catalysts like ytterbium, palladium, and copper can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N9-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The xanthene moiety can intercalate into DNA, while the pyridine ring can bind to specific proteins, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Xanthene-9-carboxamide: Shares the xanthene moiety but lacks the pyridine ring.

    Pyridine-2-carboxamide: Contains the pyridine ring but lacks the xanthene moiety.

Uniqueness

N~9~-{6-[(9H-XANTHEN-9-YLCARBONYL)AMINO]-2-PYRIDYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to the combination of xanthene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C33H23N3O4

Molecular Weight

525.6g/mol

IUPAC Name

N-[6-(9H-xanthene-9-carbonylamino)pyridin-2-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C33H23N3O4/c37-32(30-20-10-1-5-14-24(20)39-25-15-6-2-11-21(25)30)35-28-18-9-19-29(34-28)36-33(38)31-22-12-3-7-16-26(22)40-27-17-8-4-13-23(27)31/h1-19,30-31H,(H2,34,35,36,37,38)

InChI Key

GRVSPPVVWCCSCC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CC=C4)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CC=C4)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57

Origin of Product

United States

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